(R)-4-Methyl-3-(aminomethyl)morpholine
Overview
Description
(R)-4-Methyl-3-(aminomethyl)morpholine is a chiral organic compound belonging to the class of morpholines. It features a morpholine ring substituted with a methyl group at the 4-position and an aminomethyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-Methyl-3-(aminomethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 4-methylmorpholine and appropriate aminomethylating agents.
Aminomethylation: The aminomethylation step involves the reaction of 4-methylmorpholine with a suitable aminomethylating agent, such as formaldehyde and ammonia, under controlled conditions.
Chiral Resolution: To obtain the (R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow processes and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (R)-4-Methyl-3-(aminomethyl)morpholine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aminomethyl group to an amine oxide.
Reduction: Reduction reactions can reduce the morpholine ring or the aminomethyl group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Reduced morpholines or amines
Substitution: Substituted morpholines or amines
Scientific Research Applications
(R)-4-Methyl-3-(aminomethyl)morpholine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: It may have potential as a pharmaceutical intermediate or a therapeutic agent.
Industry: It is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which (R)-4-Methyl-3-(aminomethyl)morpholine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
N-Methylmorpholine: A structurally similar compound without the aminomethyl group.
4-Methylmorpholine N-oxide: A related compound with an oxidized nitrogen.
Uniqueness: (R)-4-Methyl-3-(aminomethyl)morpholine is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can lead to different biological activities and reactivity compared to its non-chiral counterparts.
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Properties
IUPAC Name |
[(3R)-4-methylmorpholin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKGAFHSAMMJKY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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